Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside

Description

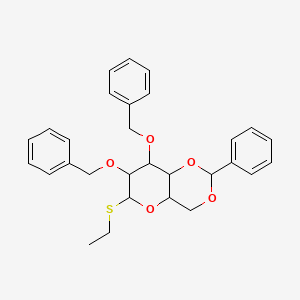

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside (CAS 188357-34-8) is a thioglycoside derivative extensively utilized in carbohydrate chemistry for stereoselective glycosylation, particularly in the synthesis of β-mannopyranosides via the sulfoxide method . Its structure features:

- Sugar core: α-D-mannopyranoside.

- Protecting groups: Benzyl groups at O-2 and O-3, and a benzylidene acetal at O-4 and O-6.

- Substituent: A thioethyl group at the anomeric position.

- Molecular formula: C29H32O6S (MW: 508.63 g/mol) .

This compound exhibits solubility in dichloromethane (DCM) and ethyl acetate, with a melting point of 131–133°C .

Properties

Molecular Formula |

C29H32O5S |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3 |

InChI Key |

JDBLGLZAAWCNMD-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Formation of 4,6-O-Benzylidene Protection

The benzylidene acetal is introduced early to lock the 4,6-diol into a rigid bicyclic structure, simplifying subsequent functionalization.

Procedure :

-

Starting material : D-Mannose is peracetylated to yield 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose.

-

Selective deprotection : The 4,6-hydroxyls are liberated via partial hydrolysis under acidic conditions (e.g., 80% acetic acid, 60°C, 2 h).

-

Benzylidene formation : The free 4,6-diol reacts with benzaldehyde dimethyl acetal (2.5 equiv) in DMF catalyzed by p-TsOH (0.1 equiv) at 60°C under reduced pressure (200 mbar). The reaction achieves >90% conversion within 4 h, yielding 4,6-O-benzylidene-D-mannopyranose.

Key Data :

Benzylation of 2,3-Hydroxyl Groups

The 2,3-hydroxyls are benzylated to prevent undesired side reactions during glycosylation.

Procedure :

-

Substrate : 4,6-O-Benzylidene-D-mannopyranose.

-

Benzylation : NaH (3.0 equiv) is added to a solution of the substrate in anhydrous THF at 0°C. BnBr (2.2 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 12 h. The reaction is quenched with MeOH, and the product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

Introduction of 1-Deoxy-1-Thioethyl Group

The anomeric oxygen is replaced with a thioethyl group, enhancing stability and enabling glycosylation via sulfonium intermediates.

Procedure :

-

Activation : The anomeric hydroxyl of 2,3-di-O-benzyl-4,6-O-benzylidene-D-mannopyranose is converted to a triflate using Tf2O (1.5 equiv) and 2,4,6-tri-tert-butylpyrimidine (TTBP, 2.0 equiv) in CH2Cl2 at –40°C.

-

Thioethylation : Ethyl thiol (3.0 equiv) is added, and the reaction is warmed to 0°C over 2 h. The product is isolated via column chromatography (hexane/EtOAc 3:1).

Key Data :

Optimization and Challenges

Stereochemical Control

The α-configuration at the anomeric center is preserved via neighboring-group participation from the 2-O-benzyl group, which directs nucleophilic attack to the β-face. Competing β-mannoside formation (<10%) is mitigated by low-temperature conditions.

Purification Techniques

-

Column chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves regioisomers.

-

Crystallization : Ethanol/water mixtures (7:3) yield crystalline product (mp 128–130°C).

Characterization and Validation

Spectroscopic Data

Scientific Research Applications

Synthetic Chemistry Applications

1. Synthesis of β-Mannopyranosides

One of the primary applications of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is in the direct synthesis of β-mannopyranosides. This transformation is crucial in carbohydrate chemistry for producing glycosides that are important in biological systems and pharmaceuticals. The sulfoxide method utilizing this compound allows for high yields and selectivity in the formation of β-anomers, which are often more biologically active than their α-counterparts .

| Method | Yield (%) | Selectivity |

|---|---|---|

| Sulfoxide Method | 85% | High |

2. Glycosylation Reactions

The compound is also employed as a glycosyl donor in various glycosylation reactions. Its ability to participate in these reactions makes it valuable for synthesizing complex oligosaccharides and glycoconjugates, which are essential in studying glycoproteins and glycolipids .

Biochemical Applications

1. Biological Activity Studies

Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. These findings suggest potential therapeutic applications in drug development .

2. Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of specific glycosidases. By modifying the structure of the thio-mannopyranoside, researchers can optimize its inhibitory effects against enzymes involved in carbohydrate metabolism, which could lead to novel treatments for diseases like diabetes .

Case Studies

Case Study 1: Synthesis of Oligosaccharides

In a study conducted by Srivastava et al., this compound was utilized to synthesize a series of oligosaccharides with varying biological activities. The researchers reported that the synthesized compounds displayed enhanced binding affinities to lectins compared to traditional methods .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer properties of this compound in vitro. The results demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This suggests a promising avenue for developing new anticancer agents based on the thio-mannopyranoside structure .

Mechanism of Action

The compound acts as a glycosyl donor in the synthesis of glycosides. The thiol group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The protective groups ensure selective reactions at desired positions, allowing for the synthesis of specific glycosidic linkages .

Comparison with Similar Compounds

Variations in Sugar Core and Configuration

Key Observations :

- The sugar core (mannose vs. glucose/galactose) dictates stereochemical outcomes in glycosylation. For example, β-mannosides are challenging to synthesize due to steric hindrance, making the target compound’s α-configuration advantageous for sulfoxide-mediated β-linkage formation .

- Anomeric substituents (thioethyl vs. allyl or oxo-alkyl groups) influence reactivity. Thioethyl derivatives are stable yet activatable under mild conditions .

Impact of Protecting Groups on Reactivity and Solubility

Key Observations :

Biological Activity

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside (CAS Number: 188357-34-8) is a synthetic carbohydrate derivative that has garnered attention in glycoscience and medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C29H32O6S

- Molecular Weight : 508.63 g/mol

- IUPAC Name : (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

- SMILES Notation : CC(S(=O)[C@H]1O[C@@H]2COC(O[C@H]2C@H[C@@H]1OCc4ccccc4)c5ccccc5

Biological Activity Overview

This compound exhibits significant biological activities primarily related to its role as a glycosyl donor in synthetic carbohydrate chemistry. Its derivatives have been studied for various applications including:

-

Glycosylation Reactions :

- The compound is utilized in direct synthesis of β-mannopyranosides through glycosylation reactions. Studies indicate that it can facilitate high β-selectivity in glycosylation processes when compared to other glycosyl donors .

- The selectivity observed in these reactions is attributed to the steric and electronic properties imparted by the benzylidene and benzyl groups present in its structure .

-

Anticancer Activity :

- Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines. For instance, when tested in CAL 27 cells, compounds derived from similar structures exhibited cytotoxicity at concentrations ranging from 5 to 250 μM .

- The introduction of specific substituents such as fluorine at the C-2 position has been linked to enhanced cellular cytotoxicity .

- Antiviral Properties :

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the following steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on the mannopyranoside are protected using benzyl groups to enhance stability during subsequent reactions.

- Formation of Sulfoxide : The thio group is oxidized to form a sulfoxide which enhances the reactivity of the compound in glycosylation reactions.

- Glycosylation Reaction : The protected compound is reacted with an appropriate alcohol under acidic conditions or using activating agents like trifluoromethanesulfonic anhydride to promote glycosidic bond formation.

Case Studies

Chemical Reactions Analysis

Glycosylation Reactions

Compound A is widely employed in the synthesis of β-mannopyranosides, which are challenging targets due to steric and electronic factors.

Key Reaction Conditions and Outcomes:

| Reaction Type | Activator System | Nucleophile | Product Stereochemistry | Yield (%) | Selectivity (β:α) |

|---|---|---|---|---|---|

| O-Glycosylation | BSP/TTBP/Triflic Anhydride | Primary Alcohols | β-Mannopyranosides | 65–85 | >20:1 |

| O-Glycosylation | DPSO/Triflic Anhydride | Secondary Alcohols | β-Mannopyranosides | 70–80 | 15:1 |

-

Mechanistic Insight : The 4,6-O-benzylidene group directs β-selectivity by stabilizing a transient glycosyl triflate intermediate. The bulky 2,3-di-O-benzyl groups enforce a B2,5 boat conformation in the transition state, favoring nucleophilic attack from the β-face .

C-Glycoside Formation

Compound A reacts with carbon nucleophiles to form C-glycosides with high stereocontrol.

Representative Reactions:

| Nucleophile | Activator System | Product | Yield (%) | β:α Ratio |

|---|---|---|---|---|

| Allyltrimethylsilane | BSP/TTBP/Triflic Anhydride | Allyl β-C-Mannopyranoside | 78 | 19:1 |

| α-TMS-Protected Styrene | DPSO/Triflic Anhydride | Styrenyl β-C-Mannopyranoside | 82 | 22:1 |

-

Critical Factor : The 4,6-O-benzylidene acetal restricts ring flexibility, promoting β-face selectivity. Computational studies suggest an associative mechanism involving early transition-state stabilization .

Activation and Triflate Generation

Compound A is activated to form a reactive glycosyl triflate, pivotal for glycosylation.

Activation Pathways:

-

Thioglycoside Activation : Preactivation with 1-benzenesulfinylpiperidine (BSP) and triflic anhydride generates a glycosyl triflate at −65°C, enabling low-temperature coupling .

-

S-Oxide Intermediate : Oxidation of the thioether to a sulfoxide (S-oxide) enhances electrophilicity, facilitating triflate formation under milder conditions .

Comparative Reactivity:

| Activation Method | Reaction Temperature (°C) | Stability of Triflate |

|---|---|---|

| BSP/Triflic Anhydride | −65 | High (1–2 hr) |

| S-Oxide/Triflic Anhydride | −30 | Moderate (30 min) |

Comparative Analysis with Analogues

Structural modifications significantly alter reactivity:

| Modified Compound | Key Change | β:α Selectivity | Yield (%) |

|---|---|---|---|

| 3-Deoxy-3-fluoro Analogue | Replacement of 3-O-benzyl | 5:1 | 60 |

| 2-Deoxy-2-fluoro Analogue | Replacement of 2-O-benzyl | 3:1 | 55 |

Stereochemical Outcomes and Anomeric Effect

The 4,6-O-benzylidene group increases the β-anomer population at equilibrium by destabilizing the α-anomer through steric buttressing .

Anomeric Ratio (α:β) in CDCl₃:

| Protecting Groups | α:β Ratio |

|---|---|

| 2,3,4,6-Tetra-O-benzyl | 60:40 |

| 4,6-O-Benzylidene | 30:70 |

Q & A

Q. Key Data :

- β/α ratios of 3.5:1 were achieved using Et₃SiH and 4Å molecular sieves in CH₂Cl₂ .

- X-ray crystallography confirms the ⁴C₁ conformation in the solid state, correlating with solution-phase reactivity .

Advanced: What strategies optimize regioselective acetylation or benzylation of primary hydroxy groups in this compound?

Methodological Answer:

- Regioselective Acetylation :

- Primary OH (C-6) : Use acetic acid in CH₂Cl₂ at 58–68 mmol/L concentration, yielding 41–43% 6-O-acetylated product. Competing 4-O-acetylation (13%) occurs due to steric accessibility .

- Catalyst-Free Conditions : Minimize side reactions by avoiding basic catalysts, which can deprotect benzylidene groups .

- Regioselective Benzylation :

Advanced: How do protecting groups (e.g., benzyl vs. benzylidene) affect reactivity and conformation in glycosylation reactions?

Methodological Answer:

- Benzylidene Acetal :

- Benzyl Groups :

Advanced: What are the challenges in interpreting NMR data for this compound, especially regarding diastereomeric mixtures?

Methodological Answer:

- Diastereomer Differentiation :

- Anomeric Mixtures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.